

# A Cross-Study Analysis of Relugolix Efficacy in Diverse Patient Populations

Author: BenchChem Technical Support Team. Date: December 2025



A Comparative Guide for Researchers and Drug Development Professionals

**Relugolix**, an oral gonadotropin-releasing hormone (GnRH) receptor antagonist, has demonstrated efficacy across a spectrum of hormone-sensitive conditions. This guide provides a comprehensive cross-study analysis of its performance in different patient populations, with a focus on advanced prostate cancer, uterine fibroids, and endometriosis. By presenting quantitative data from pivotal clinical trials, detailing experimental protocols, and visualizing key pathways, this document aims to be a valuable resource for researchers, scientists, and drug development professionals.

# **Mechanism of Action: GnRH Receptor Antagonism**

**Relugolix** exerts its therapeutic effect by competitively blocking GnRH receptors in the anterior pituitary gland.[1] This action inhibits the release of luteinizing hormone (LH) and folliclestimulating hormone (FSH), leading to a subsequent reduction in the production of testosterone in men and estrogen in women.[1][2] This suppression of sex hormones is central to the management of hormone-dependent diseases. Unlike GnRH agonists, which cause an initial surge in LH and FSH, **Relugolix** leads to a rapid and direct suppression of these hormones.[3]





Click to download full resolution via product page

Caption: Mechanism of action of Relugolix.



# Efficacy in Advanced Prostate Cancer: The HERO Study

The HERO trial was a pivotal Phase 3 study that compared the efficacy and safety of oral **Relugolix** to injectable leuprolide acetate, a GnRH agonist, in men with advanced prostate cancer.[4]

Table 1: Efficacy of **Relugolix** vs. Leuprolide Acetate in Advanced Prostate Cancer (HERO Study)

| Efficacy Endpoint                                                                         | Relugolix (n=622) | Leuprolide Acetate<br>(n=308) | p-value |
|-------------------------------------------------------------------------------------------|-------------------|-------------------------------|---------|
| Sustained Castration Rate (Testosterone < 50 ng/dL through 48 weeks)                      | 96.7%             | 88.8%                         | <0.0001 |
| Castration Rate at Day 4                                                                  | 56.0%             | 0%                            | <0.0001 |
| Profound Castration Rate (Testosterone < 20 ng/dL) at Day 15                              | 78.4%             | 1.0%                          | <0.0001 |
| PSA Response Rate at Day 15                                                               | 79.4%             | 19.8%                         | <0.0001 |
| Testosterone Recovery to >280 ng/dL at 90 days after discontinuation (subset of patients) | 54%               | 3%                            | 0.002   |

A prespecified analysis of the HERO study also revealed a lower incidence of major adverse cardiovascular events (MACE) in the **Relugolix** group (2.9%) compared to the leuprolide group (6.2%).



# Efficacy in Uterine Fibroids: The LIBERTY 1 & 2 Trials

The LIBERTY 1 and 2 trials were replicate Phase 3 studies evaluating the efficacy and safety of a once-daily combination therapy of **Relugolix** 40 mg with estradiol 1.0 mg and norethindrone acetate 0.5 mg in women with heavy menstrual bleeding associated with uterine fibroids.

Table 2: Efficacy of **Relugolix** Combination Therapy vs. Placebo in Uterine Fibroids (LIBERTY 1 & 2 Pooled Data)

| Efficacy Endpoint                             | Relugolix<br>Combination<br>Therapy | Placebo | p-value |
|-----------------------------------------------|-------------------------------------|---------|---------|
| LIBERTY 1                                     | (n=129)                             | (n=131) |         |
| Responder Rate at<br>Week 24 <sup>1</sup>     | 73%                                 | 19%     | <0.0001 |
| LIBERTY 2                                     | (n=128)                             | (n=126) |         |
| Responder Rate at<br>Week 24 <sup>1</sup>     | 71%                                 | 15%     | <0.0001 |
| Pooled Pain<br>Subpopulation<br>(n=277)       |                                     |         |         |
| Minimal-to-no pain at<br>Week 24 <sup>2</sup> | 45.2%                               | 13.9%   | <0.001  |

<sup>1</sup>Responder rate was defined as a menstrual blood loss volume of less than 80 mL and a 50% or greater reduction from baseline in menstrual blood loss volume. <sup>2</sup>Defined as a maximum numerical rating scale score of 1 or lower.

Long-term extension studies of the LIBERTY trials demonstrated sustained efficacy in reducing menstrual blood loss for up to two years.



# Efficacy in Endometriosis: The SPIRIT 1 & 2 Trials

The SPIRIT 1 and 2 trials were two replicate Phase 3 studies that assessed the efficacy and safety of once-daily **Relugolix** combination therapy (**Relugolix** 40 mg, estradiol 1.0 mg, and norethindrone acetate 0.5 mg) in women with moderate to severe pain associated with endometriosis.

Table 3: Efficacy of **Relugolix** Combination Therapy vs. Placebo in Endometriosis (SPIRIT 1 & 2 Data)

| Efficacy Endpoint                                                      | Relugolix<br>Combination<br>Therapy | Placebo | p-value |
|------------------------------------------------------------------------|-------------------------------------|---------|---------|
| SPIRIT 1                                                               | (n=212)                             | (n=212) |         |
| Dysmenorrhea<br>Responder Rate at<br>Week 24 <sup>3</sup>              | 75%                                 | 27%     | <0.0001 |
| Non-Menstrual Pelvic<br>Pain Responder Rate<br>at Week 24 <sup>3</sup> | 58%                                 | 40%     | <0.0001 |
| SPIRIT 2                                                               | (n=206)                             | (n=204) |         |
| Dysmenorrhea<br>Responder Rate at<br>Week 24 <sup>3</sup>              | 75%                                 | 30%     | <0.0001 |
| Non-Menstrual Pelvic<br>Pain Responder Rate<br>at Week 24 <sup>3</sup> | 66%                                 | 43%     | <0.0001 |

<sup>&</sup>lt;sup>3</sup>Responder rates were based on a numerical rating scale for pain and the use of analgesic medications.

An open-label extension study of the SPIRIT trials showed that the improvements in pain were sustained for up to two years. A systematic review has suggested that both **Relugolix** and



another GnRH antagonist, elagolix, are effective in reducing endometriosis-associated pain.

# **Experimental Protocols**

Below are summaries of the methodologies for the key clinical trials cited in this guide.

### **HERO Study (Advanced Prostate Cancer)**

- Study Design: A Phase 3, multinational, randomized, open-label, parallel-group study.
- Participants: Men with androgen-sensitive advanced prostate cancer requiring at least one year of androgen deprivation therapy.
- · Interventions:
  - Relugolix: 120 mg orally once daily, following a single 360 mg loading dose.
  - Leuprolide Acetate: 22.5 mg (or 11.25 mg in Japan and Taiwan) depot injection every 3 months.
- Primary Endpoint: Sustained castration rate, defined as the cumulative probability of testosterone levels remaining below 50 ng/dL from day 29 through week 48.
- Key Secondary Endpoints: Castration rates at various time points, profound castration rates, PSA response, and testosterone recovery after treatment discontinuation.





Click to download full resolution via product page

Caption: Workflow of the HERO clinical trial.

### LIBERTY 1 & 2 Trials (Uterine Fibroids)

- Study Design: Two replicate, Phase 3, multinational, randomized, double-blind, placebocontrolled studies.
- Participants: Premenopausal women with heavy menstrual bleeding associated with uterine fibroids.
- Interventions (24 weeks):
  - Relugolix Combination Therapy: Relugolix 40 mg, estradiol 1 mg, and norethindrone acetate 0.5 mg orally once daily.







- Placebo.
- Primary Endpoint: The proportion of women who achieved a menstrual blood loss volume of <80 mL and a ≥50% reduction from baseline in menstrual blood loss volume over the last 35 days of treatment.
- Key Secondary Endpoints: Changes in pain, amenorrhea rates, and hemoglobin levels.









Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. ClinicalTrials.gov [clinicaltrials.gov]
- 2. Physiology, Gonadotropin-Releasing Hormone StatPearls NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Frontiers | Editorial: Gonadotropin-Releasing Hormone Receptor Signaling and Functions [frontiersin.org]



- 4. Molecular Mechanisms of Gonadotropin-Releasing Hormone Signaling: Integrating Cyclic Nucleotides into the Network PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Cross-Study Analysis of Relugolix Efficacy in Diverse Patient Populations]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1679264#cross-study-analysis-of-relugolix-efficacy-in-different-patient-populations]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com